molecular formula C9H13FN2 B12067863 N-Butyl-5-fluoropyridin-3-amine

N-Butyl-5-fluoropyridin-3-amine

Cat. No.: B12067863
M. Wt: 168.21 g/mol
InChI Key: QTTJUYLGNXRIBI-UHFFFAOYSA-N
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Description

N-Butyl-5-fluoropyridin-3-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-fluoropyridin-3-amine typically involves the introduction of a butyl group and a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a fluorinating agent under controlled conditions. For example, 5-chloro-2,3,6-trifluoropyridine can be reacted with a butylamine derivative to introduce the butyl group and fluorine atom simultaneously .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-fluoropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyridine derivatives .

Scientific Research Applications

N-Butyl-5-fluoropyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The butyl group may also contribute to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-5-fluoropyridin-3-amine is unique due to the presence of both a butyl group and a fluorine atom, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

N-butyl-5-fluoropyridin-3-amine

InChI

InChI=1S/C9H13FN2/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7,12H,2-4H2,1H3

InChI Key

QTTJUYLGNXRIBI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=CN=C1)F

Origin of Product

United States

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